

Application Note: Comprehensive Characterization of (S)-1-Boc-3-acetylpiperidine

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Compound of Interest

Compound Name: (S)-1-Boc-3-acetylpiperidine

CAS No.: 1008563-06-1

Cat. No.: B1454595

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Abstract

(S)-1-Boc-3-acetylpiperidine is a chiral building block of significant interest in pharmaceutical development due to its prevalence in the core structure of numerous bioactive molecules. Its stereochemistry and purity are critical quality attributes that directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation, purity assessment, and chiral integrity determination of **(S)-1-Boc-3-acetylpiperidine**. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are presented, underpinned by the scientific rationale for key experimental parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this important synthetic intermediate.

Introduction: The Significance of (S)-1-Boc-3-acetylpiperidine in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. The introduction of a chiral center, as in **(S)-1-Boc-3-acetylpiperidine**, offers a three-dimensional architecture that can lead to enhanced target specificity and reduced off-target effects. The tert-butyloxycarbonyl (Boc) protecting group

provides stability and facilitates subsequent synthetic transformations, making this compound a versatile intermediate.[1]

Given the stereospecific nature of many biological interactions, the enantiomeric purity of **(S)-1-Boc-3-acetylpiperidine** is of paramount importance. The presence of the unwanted (R)-enantiomer can lead to inactive, less active, or even toxic pharmacological outcomes.

Therefore, robust and validated analytical methods are essential to ensure the identity, purity, and correct stereochemistry of this key starting material. This guide outlines a suite of analytical techniques that, when used in concert, provide a complete characterization profile.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-1-Boc-3-acetylpiperidine** is provided below. These constants are critical for identity confirmation and for developing appropriate analytical methods.

Property	Predicted Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO ₃	-
Molecular Weight	227.30 g/mol	[2]
Boiling Point	312.4 ± 35.0 °C	[2]
Density	1.052 ± 0.06 g/cm ³	[2]
Appearance	Colorless to pale yellow oil or solid	-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of **(S)-1-Boc-3-acetylpiperidine**. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed, leading to peak broadening or duplication of signals in the NMR spectra, a phenomenon well-documented for Boc-protected piperidines.[3]

Protocol: ^1H and ^{13}C NMR Analysis

Objective: To confirm the chemical structure and proton/carbon environments of **(S)-1-Boc-3-acetylpiperidine**.

Materials:

- **(S)-1-Boc-3-acetylpiperidine** sample (5-10 mg)
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tube
- NMR Spectrometer (400 MHz or higher recommended)

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl_3 in a clean vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:**
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
- **Data Processing and Analysis:** Process the spectra using appropriate software. Reference the ^1H spectrum to the residual CHCl_3 signal at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 triplet at 77.16 ppm. Assign the peaks based on their chemical shift, multiplicity, and integration.

Expected Spectral Data:

¹ H NMR (Predicted)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Piperidine Ring Protons	1.5-4.2	m	9H	CH, CH ₂
Acetyl Protons	~2.2	s	3H	COCH ₃
Boc Protons	~1.45	s	9H	C(CH ₃) ₃

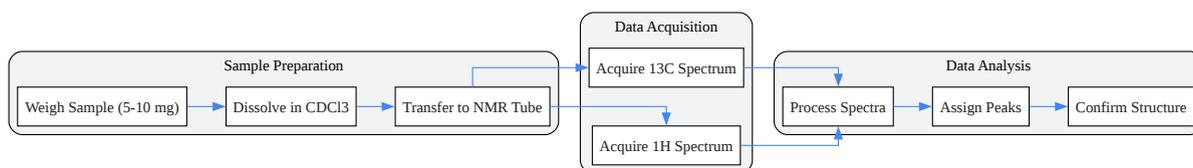
¹³ C NMR (Predicted)	Chemical Shift (δ) ppm	Assignment
Ketone Carbonyl	~209	C=O (Acetyl)
Carbamate Carbonyl	~155	C=O (Boc)
Quaternary Carbon (Boc)	~80	C(CH ₃) ₃
Piperidine Ring Carbons	25-50	CH, CH ₂
Acetyl Methyl Carbon	~28	COCH ₃
Boc Methyl Carbons	~28.5	C(CH ₃) ₃

Note: The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity.[\[3\]](#)

Causality in Experimental Choices:

- Solvent: CDCl₃ is a standard, non-polar solvent that is unlikely to interact significantly with the analyte and provides good solubility.
- Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to resolve the complex multiplets of the piperidine ring protons.

Workflow for NMR Analysis



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Caption: Workflow for NMR-based structural elucidation.

Purity and Enantiomeric Excess by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing both the chemical purity (presence of impurities) and the enantiomeric purity (the proportion of the desired (S)-enantiomer relative to the (R)-enantiomer) of the sample. These often require two distinct methods.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of 1-Boc-3-acetylpiperidine to determine the enantiomeric excess.

Causality and Method Development: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are highly effective for a wide range of chiral compounds.[4] The choice of a normal-phase mobile phase (e.g., heptane/isopropanol) often provides better selectivity for this class of compounds compared to reversed-phase conditions. The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[5]

Materials:

- **(S)-1-Boc-3-acetylpiperidine** sample
- Racemic 1-Boc-3-acetylpiperidine (for method development and peak identification)
- HPLC-grade n-heptane
- HPLC-grade isopropanol (IPA)
- Chiral HPLC column (e.g., Chiralpak IC-3 or similar)
- HPLC system with UV detector

Methodology:

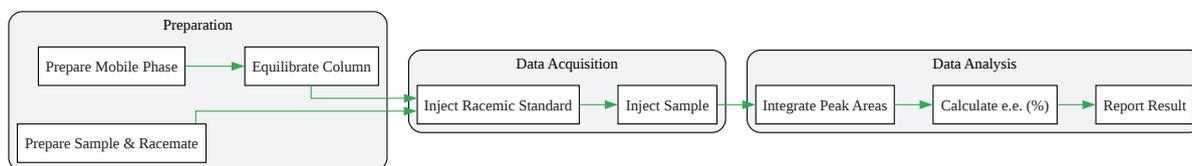
- System Preparation:
 - Install the chiral column.
 - Prepare the mobile phase, for example, 90:10 (v/v) n-heptane:isopropanol. Degas the mobile phase thoroughly.
 - Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
 - Prepare a similar solution of the racemic standard.
- Data Acquisition:
 - Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate resolution ($R_s > 1.5$).
 - Inject the sample solution.
 - Monitor the elution profile using a UV detector, typically at a wavelength where the acetyl chromophore absorbs (e.g., 210 nm).

- Data Analysis:
 - Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
 - Calculate the enantiomeric excess (e.e.) using the following formula: $e.e. (\%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100$

Illustrative Chiral HPLC Parameters:

Parameter	Condition
Column	Chiralpak IC-3 (250 x 4.6 mm, 3 μ m)
Mobile Phase	n-Heptane : Isopropanol (90:10, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 210 nm
Injection Volume	10 μ L

Workflow for Chiral HPLC Analysis



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Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the analyte, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to form the $[M+H]^+$ ion.

Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight of **(S)-1-Boc-3-acetylpiperidine**.

Materials:

- **(S)-1-Boc-3-acetylpiperidine** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (optional, to aid protonation)
- Mass spectrometer with an ESI source

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 10 $\mu\text{g/mL}$) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote the formation of the $[M+H]^+$ ion.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Identify the molecular ion peak. For **(S)-1-Boc-3-acetylpiperidine** (MW = 227.30), the expected protonated molecule $[M+H]^+$ would have an m/z of approximately 228.3. Also, look for characteristic fragments, such as the loss of the Boc group or the tert-butyl group.^[6]

Expected Ions:

Ion	m/z (approx.)	Description
[M+H] ⁺	228.3	Protonated molecule
[M-C ₄ H ₈ +H] ⁺	172.2	Loss of isobutylene from Boc group
[M-Boc+H] ⁺	128.1	Loss of the entire Boc group
[C ₄ H ₉] ⁺	57.1	tert-butyl cation

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. This serves as an orthogonal identity check.

Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups of **(S)-1-Boc-3-acetylpiperidine**.

Materials:

- **(S)-1-Boc-3-acetylpiperidine** sample
- FTIR spectrometer (typically with an ATR accessory)
- Solvent for cleaning (e.g., isopropanol)

Methodology:

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Apply a small drop of the sample directly onto the ATR crystal.
- **Spectrum Collection:** Record the sample spectrum, typically in the range of 4000-650 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~2975, 2870	C-H (Aliphatic)	Stretching
~1710	C=O (Ketone)	Stretching
~1690	C=O (Carbamate)	Stretching
~1160	C-O	Stretching

Causality in Experimental Choices:

- ATR Accessory: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, making it fast and efficient for liquid or solid samples.[7]
- Wavenumber Range: The 4000-650 cm⁻¹ range covers the characteristic vibrations for the key functional groups in the molecule.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive characterization of **(S)-1-Boc-3-acetylpiperidine** requires a suite of orthogonal analytical techniques. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry verifies the molecular weight. FTIR offers a rapid check for key functional groups. Crucially, chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for its use in pharmaceutical synthesis. The protocols outlined in this application note provide a robust framework for researchers and quality control analysts to ensure the identity, purity, and chiral integrity of this vital synthetic building block, thereby supporting the development of safe and effective medicines. All methods should be appropriately validated according to internal SOPs and regulatory guidelines such as those from the ICH.[8]

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